molecular formula C6H8O4 B078462 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid CAS No. 13279-88-4

2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

Cat. No.: B078462
CAS No.: 13279-88-4
M. Wt: 144.12 g/mol
InChI Key: IRRAJLZEAOBJIV-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Novel Derivatives : This compound has been utilized in the synthesis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, showing potential in medicinal chemistry (Cetina et al., 2004).

  • Flavor and Fragrance Industry : It's been involved in the synthesis of new tobacco flavors, like 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid, showcasing its application in the flavor and fragrance industry (Lu Xin-y, 2013).

  • Polymer Science : This compound is used in the synthesis and radical polymerization of bi- and trifunctional 2-vinylcyclopropanes, leading to the production of crosslinked polymers, which are important in materials science and engineering (Moszner et al., 1997).

  • Chemical Reactions Study : It has been used in studies to understand the reaction of electron-deficient cyclopropane derivatives with various reagents, contributing to the fundamental understanding of chemical reaction mechanisms (Chen et al., 2005).

  • Pharmaceutical Synthesis : This compound plays a role in the synthesis of pharmaceuticals, such as N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, indicating its relevance in drug development (Zhou et al., 2021).

  • Material Science Applications : The compound is used in the polymerization of cyclic monomers, contributing to the development of new materials with specific properties (Moszner et al., 1999).

  • Carbene Chemistry : It's involved in the study of carbene chemistry, especially in understanding the effect of neighboring carboxylate groups on arylcarbene reactivity, which is critical in organic synthesis (Tomioka et al., 1985).

  • Synthesis of Optically Active Compounds : This compound is utilized in the synthesis of optically active compounds, like 2,3-methanopipecolic acid, which has implications in the field of chiral chemistry (Matsumura et al., 2000).

Safety and Hazards

The compound has hazard statements H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Mode of Action

It’s known that cyclopropane carboxylic acids can participate in various chemical reactions, potentially influencing biological systems .

Biochemical Pathways

Given the compound’s structure, it could potentially be involved in reactions with nucleophiles

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid are not well studied. As a small molecule, it may have good absorption and distribution characteristics. Its metabolism and excretion profiles are currently unknown .

Properties

IUPAC Name

2-methoxycarbonylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRAJLZEAOBJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Oxabicyclo[3.1.0]hexane-2,4-dione (766 mg) was added to methanol (10 mL) at 0° C. After addition of triethylamine (0.953 mL), the mixture was stirred at room temperature for 1 hr. The solvent was evaporated. The residue was dissolved in ethyl acetate, washed with 1 N hydrochloric acid and brine, dried over magnesium sulfate and concentrated in vacuo to give the title compound (460 mg) as a colorless oil.
Quantity
766 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.953 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
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